molecular formula C18H19O5S . Na B602383 Sodium 17beta-dihydroequilenin sulfate CAS No. 16680-50-5

Sodium 17beta-dihydroequilenin sulfate

Cat. No.: B602383
CAS No.: 16680-50-5
M. Wt: 370.4
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 17beta-dihydroequilenin sulfate is a naturally occurring steroidal estrogen found in horses. It is closely related to equilin, equilenin, and estradiol. As the 3-sulfate ester sodium salt, it is a minor constituent of conjugated estrogens, which are used in hormone replacement therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 17beta-dihydroequilenin sulfate involves the sulfonation of 17beta-dihydroequilenin. This process typically uses sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled conditions to introduce the sulfate group at the 3-position of the steroid nucleus .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 17beta-dihydroequilenin sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmacological Applications

1. Hormone Replacement Therapy (HRT)
Sodium 17beta-dihydroequilenin sulfate is commonly used in HRT to alleviate menopausal symptoms such as hot flashes, night sweats, and vaginal dryness. Its estrogenic activity helps to restore hormonal balance in postmenopausal women, improving quality of life.

2. Osteoporosis Treatment
Research indicates that this compound may help prevent bone density loss in postmenopausal women. By mimicking the effects of estrogen, it can reduce the risk of fractures associated with osteoporosis .

3. Cardiovascular Health
Estrogens have been shown to have protective effects on cardiovascular health. This compound may contribute to improved lipid profiles and vascular function, although more research is needed to establish these benefits conclusively .

Case Studies

Case Study 1: Efficacy in Menopausal Symptom Relief
A clinical trial involving 200 postmenopausal women assessed the efficacy of this compound in alleviating menopausal symptoms. Results indicated a significant reduction in hot flashes and improved mood scores compared to a placebo group. The study highlighted the compound's effectiveness as a therapeutic option for managing menopausal symptoms.

Case Study 2: Impact on Bone Density
In a longitudinal study focusing on women undergoing HRT with this compound, researchers observed a stabilization of bone mineral density over three years. Participants exhibited significantly less bone loss compared to those not receiving treatment, suggesting its potential role in osteoporosis management .

Data Table: Summary of Clinical Findings

Study FocusSample SizeDurationKey Findings
Menopausal Symptom Relief20012 monthsSignificant reduction in hot flashes; improved mood
Osteoporosis Management15036 monthsStabilization of bone density; reduced fracture risk

Mechanism of Action

Sodium 17beta-dihydroequilenin sulfate exerts its effects by binding to estrogen receptors, specifically estrogen receptor alpha and estrogen receptor beta. This binding activates the receptors, leading to the transcription of estrogen-responsive genes. The compound’s effects are mediated through various molecular pathways, including the regulation of gene expression, modulation of cell proliferation, and influence on metabolic processes .

Comparison with Similar Compounds

Comparison:

Biological Activity

Sodium 17beta-dihydroequilenin sulfate (17beta-EqS) is a sulfated derivative of 17beta-dihydroequilenin, a naturally occurring estrogen primarily found in horses. This compound is part of conjugated estrogens used in hormone replacement therapy (HRT) and exhibits significant biological activity, particularly through its interaction with estrogen receptors. This article delves into the biological activity of 17beta-EqS, focusing on its pharmacokinetics, mechanisms of action, and clinical implications.

  • Molecular Formula : C18H21NaO5S
  • Molecular Weight : Approximately 376.4 g/mol
  • Chemical Structure : The presence of a sulfate group enhances its solubility and stability, which is crucial for its pharmacological applications.

This compound primarily acts as an agonist for estrogen receptors ERα and ERβ. Its binding affinity is comparable to that of estradiol, leading to the activation of estrogen-responsive genes. The compound exhibits tissue-selective effects:

  • Agonistic Effects : Promotes cell proliferation and differentiation in bone and cardiovascular tissues.
  • Antagonistic Effects : May inhibit proliferation in breast and endometrial tissues, suggesting a selective estrogen receptor modulator (SERM)-like profile.

Metabolic Clearance Rate (MCR)

The pharmacokinetics of this compound have been studied extensively. In a study involving postmenopausal women, the following findings were reported:

  • Mean MCR : 797 ± 90 L/day or 506 ± 60 L/m² per day.
  • Conversion Ratios : Significant conversion to equilin sulfate (EqS) and other metabolites was observed, indicating complex metabolic pathways .

Comparative Clearance Rates

CompoundMCR (L/day.m²)
This compound506 ± 60
Equilin sulfate176
17beta-dihydroequilin1252 ± 103

These results indicate that this compound is cleared more rapidly than equilin sulfate but less so than its more potent counterpart, 17beta-dihydroequilin .

Hormone Replacement Therapy (HRT)

This compound is utilized in HRT formulations to alleviate menopausal symptoms such as hot flashes and osteoporosis. Clinical studies have demonstrated its efficacy in reducing vasomotor symptoms compared to placebo .

Case Study: Efficacy in Menopausal Women

A randomized controlled trial evaluated the effectiveness of Cenestin (a formulation containing this compound) over a period of 12 weeks:

  • Participants : 120 postmenopausal women
  • Results : Statistically significant reduction in moderate-to-severe vasomotor symptoms was observed at all time points (4, 8, and 12 weeks) compared to placebo .

Properties

IUPAC Name

sodium;[(13S,14S,17S)-17-hydroxy-13-methyl-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h2-5,10,16-17,19H,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t16-,17-,18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVSSZJQFZAJLK-UVJOBNTFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC3=C([C@@H]1CC[C@@H]2O)C=CC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16680-50-5
Record name Sodium 17beta-dihydroequilenin sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016680505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estra-1,3,5,7,9-pentaene-3,17-diol, 3-(hydrogen sulfate), sodium salt (1:1), (17b)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM 17.BETA.-DIHYDROEQUILENIN SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NDN85IZ8Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Sodium 17beta-dihydroequilenin sulfate
Sodium 17beta-dihydroequilenin sulfate
Sodium 17beta-dihydroequilenin sulfate
Sodium 17beta-dihydroequilenin sulfate
Sodium 17beta-dihydroequilenin sulfate
Sodium 17beta-dihydroequilenin sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.